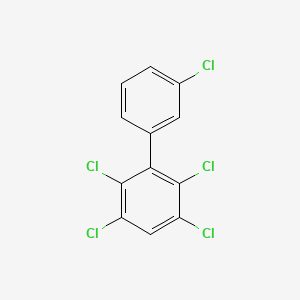

2,3,3',5,6-Pentachlorobiphenyl

Description

Toxicological Significance of 2,3,3',5,6-Pentachlorobiphenyl (PCB 126) within Dioxin-Like Congeners

Among the 209 different PCB congeners, a subset is referred to as "dioxin-like" due to their structural similarity and toxic mode of action to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a highly toxic compound. wikipedia.org These dioxin-like PCBs, including this compound (also known as PCB 126), can adopt a planar or "coplanar" spatial conformation, which allows them to bind to and activate the aryl hydrocarbon receptor (AhR). wikipedia.orgplos.org

PCB 126 is considered one of the most potent dioxin-like PCBs. plos.org Its toxicological significance is highlighted by its high toxic equivalency factor (TEF) of 0.1, relative to TCDD which has a TEF of 1.0. plos.orgnih.gov The TEF is a measure of the dioxin-like toxicity of a compound relative to TCDD. plos.org The activation of the AhR by PCB 126 is a key initiating event that leads to a cascade of downstream biological and toxic effects. nih.govnih.gov These effects can include impacts on the immune system, reproductive system, nervous system, and endocrine system. epa.gov

Historical Perspective of PCB Production, Regulation, and Environmental Presence

The commercial production of PCBs began in 1929 and they were manufactured under various trade names, including Aroclor in the United States. triumvirate.comopenaccessgovernment.orgwordpress.com Concerns about the toxicity of PCBs began to emerge in the 1930s, but it was not until the 1960s and 1970s that the extent of their environmental contamination and potential health risks became widely recognized. openaccessgovernment.org

In the United States, the growing body of evidence linking PCBs to adverse health effects in animals and their widespread environmental presence led to the passage of the Toxic Substances Control Act in 1976, which banned the manufacture of PCBs in 1979. triumvirate.comwordpress.com This was followed by a global ban on the production and use of PCBs under the Stockholm Convention on Persistent Organic Pollutants in 2001. wikipedia.orgopenaccessgovernment.org

Despite the bans, PCBs continue to be released into the environment from various sources. These include poorly maintained hazardous waste sites, leaks from old electrical transformers, and the improper disposal of products containing PCBs. epa.govmdpi.com Due to their persistence, PCBs are still found in the environment and continue to pose a risk to human health and ecosystems. epa.govnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₅Cl₅ nih.gov |

| Molecular Weight | 326.4 g/mol nih.gov |

| CAS Number | 74472-36-9 accustandard.com |

| Appearance | Colorless solid ontosight.ai |

| Melting Point | -107.3 °C accustandard.com |

| Boiling Point | 99.2 °C accustandard.com |

| Solubility | Low in water, soluble in organic solvents, oils, and fats researchgate.networdpress.com |

Toxicokinetics

The toxicokinetics of this compound (PCB 126) describe its absorption, distribution, metabolism, and excretion in biological systems. Due to its lipophilic nature, PCB 126 is readily absorbed and tends to accumulate in fatty tissues, such as adipose tissue and the liver. jst.go.jpnih.gov

Studies in animals have shown that after exposure, PCB 126 is distributed to various organs, with the highest concentrations typically found in the liver and fat. nih.govresearchgate.net The metabolism of PCB 126 is generally slow, contributing to its long half-life in the body. nih.govmdpi.com In humans, the half-life of PCB 126 is estimated to be several years. nih.gov The biotransformation of PCBs can occur through the cytochrome P450 enzyme system. wikipedia.org Excretion of PCB 126 and its metabolites occurs primarily through the feces, with a smaller amount excreted in the urine. jst.go.jp

Mechanism of Toxicity

The primary mechanism of toxicity for this compound (PCB 126) is mediated through its interaction with the aryl hydrocarbon receptor (AhR). nih.govoup.com The AhR is a ligand-activated transcription factor that is present in the cytoplasm of cells. nih.gov

Upon binding to a ligand like PCB 126, the AhR translocates to the nucleus where it forms a dimer with the AhR nuclear translocator (ARNT). nih.gov This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes. nih.gov This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2. nih.govnih.gov

The persistent activation of the AhR and the subsequent alterations in gene expression are thought to be responsible for many of the toxic effects associated with PCB 126, including impacts on the endocrine and immune systems. nih.govugr.es

Environmental Fate and Transport

The environmental fate and transport of this compound (PCB 126) are governed by its chemical and physical properties, particularly its persistence and lipophilicity. researchgate.net Once released into the environment, PCBs are resistant to degradation and can persist for long periods. epa.govresearchgate.net

PCB 126 can be transported over long distances in the atmosphere and deposited in remote locations. epa.gov In aquatic environments, it tends to adsorb to sediment particles due to its low water solubility. researchgate.net Its high lipophilicity leads to significant bioaccumulation in aquatic organisms and subsequent biomagnification through the food web, with top predators having the highest concentrations. wikipedia.orgresearchgate.netnih.gov The persistence and bioaccumulative nature of PCB 126 contribute to its widespread presence in various environmental compartments and biota. researchgate.netcpcb.nic.in

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-3-1-2-6(4-7)10-11(16)8(14)5-9(15)12(10)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKSJAPQYKCFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074225 | |

| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-36-9 | |

| Record name | 2,3,3′,5,6-Pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',5,6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4U9YSG558 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Biogeochemical Cycling

Environmental Sources and Release Pathways of PCB 126

There are no known natural sources of PCBs; their presence in the environment is solely due to human activities. oregon.govresearchgate.net PCBs were manufactured and used in a wide range of industrial and commercial applications from 1929 until they were banned in many countries in the 1970s and 1980s. oregon.govepa.gov PCB 126 was not produced individually but was a component of commercial PCB mixtures, such as Aroclors. These mixtures were valued for their non-flammability, chemical stability, and electrical insulating properties. epa.gov

Primary sources of PCB 126 release into the environment stem from both intentional use and unintentional formation.

Primary Release Pathways from Commercial Use:

Electrical and Hydraulic Equipment : The main historical use of PCBs was as dielectric and heat exchange fluids in transformers and capacitors. epa.goveuropa.eu Leaks, spills, and improper disposal of this equipment have been significant release pathways. epa.gov

Open and "Nominally Closed" Applications : PCBs were used as plasticizers in paints, plastics, and rubber products, as well as in pigments, dyes, and carbonless copy paper. epa.govnih.gov Volatilization and weathering from these materials contribute to environmental release.

Waste Disposal : Improperly maintained hazardous waste sites and municipal or industrial landfills containing PCB wastes are major sources. epa.goveuropa.eu Contaminated soils, sediments, and dredge spoils from these areas act as long-term reservoirs. oregon.goveuropa.eu

Secondary and Ongoing Release Pathways:

Environmental Reservoirs : PCBs that were released in the past have accumulated in soil and sediments, which now act as secondary sources. acs.org The compounds can slowly volatilize from these reservoirs back into the atmosphere or be released into water, continuing the cycle of contamination. oregon.govgreenfacts.org

Incineration : The incineration of municipal and industrial wastes, particularly materials containing chlorine, can be a significant source of PCB emissions if not conducted at appropriate temperatures. epa.goveuropa.eu

Unintentional Production : Some industrial processes, including certain chemical manufacturing and thermal processes, can unintentionally produce PCBs like PCB 126 as byproducts. nih.gov

Major Sources and Release Mechanisms of PCB 126

| Source Category | Specific Examples | Primary Release Pathway |

|---|---|---|

| Industrial & Commercial Products (Legacy) | Electrical transformers, capacitors, hydraulic fluids, fluorescent light ballasts | Leaks, spills, improper disposal, explosions oregon.govepa.gov |

| Building Materials | Caulking, sealants, paints, plastics | Volatilization, weathering, demolition nih.gov |

| Waste Management | Landfills, hazardous waste sites, dredge spoils | Leaching, volatilization from contaminated soil/sediment oregon.govepa.goveuropa.eu |

| Combustion/Incineration | Municipal and industrial waste incinerators | Incomplete combustion, atmospheric emission europa.eu |

| Environmental Cycling | Contaminated soil, water bodies, and sediments | Re-volatilization, resuspension acs.orggreenfacts.org |

Atmospheric Transport and Global Distribution

The atmosphere is the primary pathway for the long-range transport and global distribution of PCBs, including PCB 126. acs.org Their semi-volatile nature allows them to be transported far from their original sources, leading to their detection in even the most remote ecosystems, such as the Arctic and Antarctic. acs.orgntnu.no

This phenomenon, often called "global distillation" or the "grasshopper effect," involves a cycle of volatilization and deposition. ntnu.no

Volatilization : In warmer, temperate, and tropical regions where they were heavily used, PCBs evaporate from contaminated surfaces (soil, water, vegetation) into the atmosphere. acs.orgntnu.no

Atmospheric Transport : Once in the atmosphere, PCBs can be carried long distances by prevailing winds. acs.org

Deposition : As the air masses move toward colder polar regions, the lower temperatures cause the PCBs to condense and deposit onto land and water surfaces through wet (rain, snow) and dry deposition. greenfacts.orgntnu.no

This process results in a net migration of these pollutants toward higher latitudes. The global distribution of PCBs is not uniform, with historical data showing higher atmospheric concentrations in the more industrialized Northern Hemisphere compared to the Southern Hemisphere. acs.org Climate change is expected to influence this transport, as rising global temperatures may increase the volatilization of PCBs from environmental reservoirs, potentially increasing their circulation in the environment. ntnu.no

Bioaccumulation and Biomagnification in Ecosystems

One of the most significant environmental characteristics of PCB 126 is its propensity to bioaccumulate and biomagnify. greenfacts.orgnih.gov

Bioaccumulation is the process where the concentration of a substance, such as PCB 126, builds up in an individual organism over time, faster than it can be metabolized or excreted. cimi.orgyoutube.com As a highly lipophilic (fat-soluble) compound, PCB 126 is readily absorbed and stored in the fatty tissues of organisms. greenfacts.orgcimi.org

Biomagnification (or bioamplification) is the progressive increase in the concentration of a substance at successively higher levels in a food chain. epa.govwikipedia.org This occurs because the contaminant is transferred from one trophic level to the next.

The process typically begins at the base of the food web. In aquatic environments, for example, phytoplankton absorb PCBs from the water. cimi.org These are consumed by zooplankton, which are then eaten by small fish. At each step, the PCBs are retained and concentrated. epa.gov Consequently, top predators—such as large predatory fish (tuna, swordfish), marine mammals (orcas, seals), and fish-eating birds (eagles, gulls)—can accumulate dangerously high concentrations of PCBs, even if the levels in the surrounding environment are extremely low. greenfacts.orgepa.gov The concentration of PCBs in the fatty tissues of top predators can be millions of times higher than in the open water. epa.gov

A study of a grassland food network also demonstrated that PCBs become enriched with increasing trophic levels, with biomagnification being most evident in organisms at the top of the food chain. nih.gov The toxic equivalent concentration of PCB 126 was found to increase markedly as the trophic level increased. nih.gov Dioxin-like PCBs, including PCB 126, are particularly resistant to degradation and metabolism, which contributes to their high potential for biomagnification. researchgate.net

Illustrative Biomagnification of PCBs in a Great Lakes Aquatic Food Chain

| Trophic Level | Organism Example | Typical PCB Concentration (ppm) | Magnification Factor (Approx.) |

|---|---|---|---|

| Producer | Phytoplankton | 0.0025 | - |

| Primary Consumer | Zooplankton | 0.123 | ~50x |

| Secondary Consumer | Rainbow Smelt (small fish) | 1.04 | ~8x |

| Tertiary Consumer | Lake Trout (large fish) | 4.83 | ~5x |

| Quaternary Consumer | Herring Gull (eggs) | 124 | ~25x |

Note: This table provides a generalized example of PCB biomagnification. Actual concentrations can vary widely based on location and specific ecosystem dynamics. Data adapted from EPA illustrations. epa.gov

Environmental Partitioning Across Matrices (Soil, Sediment, Water, Air, Biota)

The environmental fate of PCB 126 is governed by how it partitions, or distributes itself, among different environmental compartments or matrices. acs.org This partitioning is dictated by its distinct physical and chemical properties, primarily its low water solubility, low vapor pressure, and high octanol-water partition coefficient (Kow), which reflects its lipophilicity. nih.govnist.gov

Water and Sediment/Soil : Due to their hydrophobic nature, PCBs have very low solubility in water. nih.gov They strongly adsorb to organic matter, clay particles, and micro-particles in both the water column and bottom sediments. researchgate.netgreenfacts.org As a result, concentrations of PCB 126 are typically much higher in sediments and soils than in the overlying water. greenfacts.org Sediments, therefore, act as a major environmental sink and long-term reservoir for PCBs. greenfacts.org

Air-Water Partitioning : PCBs are semi-volatile and will partition between the atmosphere and surface waters. The direction of this exchange depends on factors like temperature and the concentration gradient between the two matrices. acs.orgntnu.no In warmer waters or areas with high sediment concentrations, PCBs can volatilize from the water into the air, while in colder regions, deposition from air to water is more dominant. acs.orggreenfacts.org

Air-Soil Partitioning : Similar to water, PCBs can volatilize from contaminated soil into the air, with the rate being dependent on soil temperature, moisture, and organic content. They can also be deposited from the atmosphere onto soil surfaces. researchgate.net

Biota : Because of its high lipophilicity, PCB 126 readily partitions from water and soil into the lipid-rich tissues of living organisms (biota). nih.gov This is the fundamental driver of bioaccumulation. Studies have shown that lipid-based concentrations of lipophilic chemicals are well-correlated across different biological tissues. cdc.gov

Black Carbon Partitioning : Research indicates that partitioning to black carbon (a component of soot and charcoal in sediment and soil) is also a significant process for PCBs. A four-phase equilibrium partitioning model showed that including black carbon reduces the calculated freely dissolved PCB concentration in the water column, especially for non-ortho substituted congeners like PCB 126. nih.gov

Environmental Partitioning Behavior of PCB 126

| Environmental Matrix | Partitioning Tendency | Governing Factors |

|---|---|---|

| Air | Acts as a primary transport medium. | Vapor pressure, temperature, wind patterns acs.orgntnu.no |

| Water | Low concentration in dissolved phase; higher on suspended particles. | Low aqueous solubility, adsorption to organic carbon greenfacts.orgnih.govnih.gov |

| Soil & Sediment | High affinity; acts as a major reservoir or sink. | High adsorption to organic matter and black carbon researchgate.netgreenfacts.orgnih.gov |

| Biota | High potential for accumulation in fatty tissues. | High lipophilicity (high Kow) greenfacts.orgnih.gov |

Molecular and Cellular Toxicological Mechanisms

Aryl Hydrocarbon Receptor (AhR)-Mediated Pathways

A significant portion of the toxicity of certain PCBs, including 2,3,3',5,6-pentachlorobiphenyl, is mediated through their interaction with the aryl hydrocarbon receptor (AhR). nih.govnih.goviarc.fr The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in various cellular processes. t3db.ca

Ligand Binding and Receptor Activation Dynamics

Structurally, PCBs that can adopt a planar or near-planar conformation, known as dioxin-like compounds, are capable of binding to and activating the AhR. nih.govoup.com While this compound is a mono-ortho substituted PCB and thus less planar than non-ortho substituted (coplanar) PCBs like PCB 126, it can still bind to and activate the AhR, albeit to a lesser extent than the most potent agonists. iarc.fr This binding initiates a cascade of events, starting with the translocation of the ligand-AhR complex from the cytoplasm into the nucleus. oup.com In the nucleus, the complex dimerizes with the AhR nuclear translocator (ARNT). oup.com This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. t3db.caoup.com

Transcriptional Regulation of Gene Expression (e.g., Cytochrome P450 Enzymes, Gluconeogenic Enzymes)

The activation of the AhR by ligands such as this compound leads to the altered transcription of a battery of genes. nih.gov A primary and well-documented consequence of AhR activation is the induction of genes encoding for xenobiotic-metabolizing enzymes, particularly those of the cytochrome P450 (CYP) superfamily. nih.govnih.gov

Cytochrome P450 Enzymes : Studies have demonstrated that administration of PCB 118 leads to dose-dependent increases in the activity of CYP1A1, CYP1A2, and CYP2B. nih.gov The induction of these enzymes is a hallmark of AhR activation. nih.gov Specifically, the expression of CYP1A1 and CYP1B1 is a direct result of the AhR/ARNT complex binding to DREs in their respective gene promoters. oup.com The metabolism of PCBs by these enzymes can lead to the formation of hydroxylated metabolites. uiowa.eduacs.org

Gluconeogenic Enzymes : Research on the related and more potent AhR agonist, PCB 126, has shown that AhR activation can suppress the expression of key gluconeogenic enzymes. For instance, PCB 126 has been found to blunt the forskolin-stimulated increase in phosphoenolpyruvate (B93156) carboxykinase (PEPCK) mRNA levels. plos.org This effect is believed to be mediated by the AhR, as antagonists of the receptor can reverse this suppression. plos.org Studies have also reported that PCB 126 exposure can lead to the downregulation of several enzymes involved in gluconeogenesis, including PEPCK-C, G6Pase, Sds, Pc, and Ldh-A. nih.gov This disruption in glucose metabolism can lead to hypoglycemia. nih.gov

The following table summarizes the effects of select PCBs on the expression of these enzymes.

| Compound | Enzyme/Gene | Effect | Organism/Cell Line |

| PCB 118 | CYP1A1 | Increased activity | Female Harlan Sprague-Dawley rats |

| PCB 118 | CYP1A2 | Increased activity | Female Harlan Sprague-Dawley rats |

| PCB 118 | CYP2B | Increased activity | Female Harlan Sprague-Dawley rats |

| PCB 126 | CYP1A1 | Increased mRNA expression | Human adrenocortical H295R cells, Primary mouse hepatocytes |

| PCB 126 | CYP1A2 | Increased mRNA expression | Primary mouse hepatocytes |

| PCB 126 | PEPCK | Suppressed forskolin-stimulated expression | Primary mouse hepatocytes |

| PCB 126 | PEPCK-C | Downregulated expression | Male Sprague Dawley rats |

| PCB 126 | G6Pase | Downregulated expression | Male Sprague Dawley rats |

AhR-Independent Mechanisms of Action of PCB 126

While the primary toxic mechanism for dioxin-like compounds such as PCB 126 is AhR-mediated, some studies suggest the possibility of AhR-independent effects. For example, some research has explored whether PCB 126 could regulate the expression of certain genes, such as CYP11B1 and CYP11B2, through a mechanism distinct from its action on CYP1A1. oup.com Additionally, studies on PCB 126 in AhR-deficient rats have shown some transcriptional effects, such as reductions in certain inflammatory genes, suggesting that not all actions of this congener are strictly dependent on the AhR. nih.gov In one study, 20% of the genes in rat bone marrow regulated by PCB 126 appeared to be independent of AhR expression. researchgate.net

Oxidative Stress Induction and Redox Homeostasis Perturbation

Exposure to this compound can lead to oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage. jst.go.jp

Generation of Reactive Oxygen Species

Studies have shown that PCB 118 exposure can significantly increase the levels of ROS in tissues. jst.go.jp In vivo experiments with Wistar rats and in vitro studies using FRTL-5 rat thyroid cells both demonstrated a significant induction of oxidative stress following exposure to PCB 118. jst.go.jp This increase in ROS was observed in a dose-dependent manner. jst.go.jp The generation of ROS can also be a consequence of the uncoupling of the catalytic cycle of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, when they are tightly bound by certain PCB congeners. oup.com This uncoupling leads to the production of superoxide (B77818) radicals. oup.com

Modulation of Antioxidant Enzyme Systems

The cellular response to increased ROS involves the modulation of antioxidant enzyme systems. However, exposure to PCBs can also interfere with these protective mechanisms. For instance, studies on the related congener PCB 126 in chicken embryos showed that increases in lipid peroxidation were associated with significant decreases in glutathione (B108866) peroxidase (GPox) activity. capes.gov.br In contrast, the activities of other antioxidant enzymes like superoxide dismutase and catalase were unaffected by PCB 126 exposure in lake trout. oup.com However, the same study did find that the non-enzymatic antioxidant tocopherol was depleted in the liver of PCB-dosed groups. oup.com In zebrafish larvae, exposure to racemic PCB-95, another pentachlorobiphenyl, led to the upregulation of antioxidant genes such as Cu/Zn-SOD and Mn-SOD. researchgate.net

The following table presents findings on the modulation of antioxidant systems by select PCBs.

| Compound | Antioxidant System Component | Effect | Organism/Cell Line |

| PCB 118 | Reactive Oxygen Species (ROS) | Increased levels | Wistar rats (thyroid), FRTL-5 cells |

| PCB 126 | Glutathione Peroxidase (GPox) | Decreased activity | Chicken embryos (liver, adipose tissue) |

| PCB 126 | Tocopherol | Depleted levels | Lake trout (liver) |

| PCB 95 | Cu/Zn-SOD gene | Upregulated expression | Zebrafish larvae |

| PCB 95 | Mn-SOD gene | Upregulated expression | Zebrafish larvae |

Alterations in Hepatic Metal Homeostasis

Exposure to certain polychlorinated biphenyls (PCBs) can lead to disruptions in the delicate balance of essential metals within the liver. While specific studies on this compound (PCB 113) are limited in this direct context, research on other PCB congeners, such as the dioxin-like PCB 126, has demonstrated significant perturbations in hepatic metal homeostasis. oup.com For instance, exposure to PCB 126 has been shown to alter the levels of various metals in the liver of Sprague Dawley rats. oup.com The liver is a central organ for the metabolism and storage of metals, and any interference with this process can have widespread physiological consequences.

Enzymatic Modulation and Metabolic Pathway Interference

This compound, like other PCBs, can significantly interfere with various enzymatic systems and metabolic pathways, leading to a cascade of toxicological effects. The liver is the primary site for the metabolism of PCBs, a process that can both detoxify these compounds and, in some cases, generate more reactive and toxic metabolites. cdc.gov

Cytochrome P450 Monooxygenase System Activities

The cytochrome P450 (CYP) monooxygenase system is a critical family of enzymes responsible for the metabolism of a wide range of xenobiotics, including PCBs. cdc.govresearchgate.net The metabolism of PCBs by CYP enzymes typically involves hydroxylation, which can occur through direct insertion of a hydroxyl group or via an arene oxide intermediate. cdc.govnih.gov The rate and regioselectivity of these reactions are highly dependent on the specific PCB congener and the CYP isoforms involved. researchgate.netnih.gov

For instance, studies on other pentachlorobiphenyls like PCB 95 (2,2',3,5',6-Pentachlorobiphenyl) have shown that it is metabolized by CYP enzymes into hydroxylated metabolites. acs.orgresearchgate.net In humans, CYP2A6 has been identified as an enzyme that can enantioselectively oxidize PCB 95. researchgate.net Similarly, rat CYP2B1 is known to readily oxidize PCBs with a 2,3,6-trichlorosubstitution pattern. researchgate.net While direct data on this compound is sparse, it is plausible that it also serves as a substrate for various CYP enzymes. The induction of certain CYP enzymes, such as those in the CYP1A subfamily, is a well-documented effect of dioxin-like PCBs. wpmucdn.com This induction can alter the metabolic profile of both the PCB itself and other endogenous and exogenous compounds, contributing to toxic outcomes. nih.gov

Table 1: Effects of Selected PCBs on Cytochrome P450 Activities

Soluble Epoxide Hydrolase Activity Changes

Soluble epoxide hydrolase (sEH) is an enzyme that plays a significant role in the metabolism of fatty acid epoxides, converting them to their corresponding diols. nih.govmdpi.com These fatty acid epoxides are involved in various signaling pathways, and their conversion by sEH can alter their biological activity. mdpi.com

Studies on the dioxin-like PCB 126 have shown that exposure leads to an increase in sEH activity in the liver cytosol and peroxisomes of rats. nih.govoup.com This increased sEH activity was associated with a dose-dependent decrease in the ratio of several fatty acid epoxides to their diol metabolites in both the liver and plasma. nih.govoup.com This alteration of the P450/sEH pathway is considered a potential contributor to the hepatotoxicity of PCB 126. nih.gov Although direct evidence for this compound is not available, its structural similarity to other PCBs suggests a potential for similar interactions with the sEH pathway.

Disruptions in Lipid and Glucose Metabolism Pathways

PCBs are recognized as metabolism-disrupting chemicals that can significantly alter lipid and glucose homeostasis, often leading to conditions like fatty liver disease. nih.govdovepress.comnih.gov The liver is central to these metabolic processes, making it a primary target for PCB-induced disruption. nih.govdovepress.com

Exposure to various PCB congeners has been shown to interfere with multiple aspects of lipid metabolism, including synthesis, uptake, and elimination. nih.gov For example, the dioxin-like PCB 126 has been demonstrated to cause disruptions in both carbohydrate and lipid metabolism, leading to hepatic steatosis (fatty liver). nih.govoup.com This is preceded by an early decrease in serum glucose and a gradual decrease in serum triglycerides. nih.govoup.com Mechanistically, PCB 126 can downregulate the transcript levels of key genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (Pepck-c/Pck1) and glucose transporter 2 (Glut2/Slc2a2). nih.gov

Furthermore, PCBs can affect the expression of peroxisome proliferator-activated receptors (PPARs), which are crucial nuclear receptors in the regulation of lipid metabolism. dovepress.com For instance, PCB 126 exposure can lead to a decrease in the transcription of PPARα and its target genes involved in fatty acid oxidation, such as acyl-CoA oxidase (Acox1) and 3-hydroxy-3-methylglutaryl-CoA synthase 2 (Hmgcs2). nih.gov Such disruptions in fatty acid oxidation can contribute to lipid accumulation in the liver. nih.gov

Table 2: Effects of Selected PCBs on Lipid and Glucose Metabolism

Biological and Health Impacts

Human Health Outcomes Associated with PCB 126 Exposure

2,3,3',5,6-Pentachlorobiphenyl, a dioxin-like polychlorinated biphenyl (B1667301), is recognized for its potential to disrupt critical physiological processes. Accumulating evidence from scientific studies indicates that exposure to PCB 126 is associated with a range of adverse health outcomes, primarily through the dysregulation of the endocrine system and the disruption of metabolic homeostasis.

Research has demonstrated that PCB 126 can accumulate in the adrenal glands and alter the production of adrenal steroid hormones. nih.govoup.com Studies using human adrenocortical H295R cells have shown that PCB 126 can differentially affect the biosynthesis of androgens, cortisol, and aldosterone. nih.gov

Specifically, PCB 126 has been found to decrease the production of androstenedione, an androgen, in a dose- and time-dependent manner. nih.gov This is accompanied by a reduction in the expression of the CYP17 mRNA, which codes for an enzyme crucial for androgen synthesis. nih.gov Conversely, high concentrations of PCB 126 have been observed to stimulate the basal biosynthesis of cortisol and aldosterone. nih.govoup.com This stimulation includes the induction of CYP21B, CYP11B1, and CYP11B2 mRNA expression, genes that are key to the production of these hormones. nih.gov Furthermore, high levels of PCB 126 may increase the sensitivity of adrenocortical cells to adrenocorticotropin (ACTH) by elevating the levels of the ACTH receptor. nih.gov These alterations in adrenal steroidogenesis are significant as adrenal steroids play a crucial role in regulating glucose tolerance, insulin (B600854) sensitivity, and lipid metabolism. nih.govoup.com

Table 1: Effects of PCB 126 on Adrenal Steroidogenesis in H295R Cells

| Hormone/Gene | Observed Effect with High PCB 126 Concentration | Reference |

|---|---|---|

| Androstenedione | Diminished production | nih.gov |

| Cortisol | Stimulated basal biosynthesis | nih.gov |

| Aldosterone | Stimulated basal and inducible biosynthesis | nih.govnih.gov |

| CYP17 mRNA | Repressed expression | nih.gov |

| CYP21B mRNA | Induced expression | nih.gov |

| CYP11B1 mRNA | Induced expression | nih.gov |

| CYP11B2 mRNA | Induced expression | nih.gov |

| ACTH Receptor | Increased levels | nih.gov |

Exposure to PCB 126 has been linked to imbalances in reproductive hormones, which can have significant implications for reproductive health and development. uiowa.edu A study investigating the effects of PCB 126 exposure during pregnancy in rats found that it could lead to an imbalance in important hormones such as estradiol (B170435) and leptin, potentially affecting fetal development. uiowa.edu

While some lower-chlorinated PCBs have been found to be estrogenic, the highly chlorinated congener PCB 126 did not exhibit estrogenic activity in an ER-CALUX bioassay. nih.gov In fact, other prevalent higher-chlorinated PCBs have demonstrated anti-estrogenic properties. nih.gov In testes of mice treated with PCBs, estradiol levels were decreased. nih.gov In pregnant rats, exposure to PCB 126 during pregnancy caused lower thyroid levels in the mothers, which in turn led to higher levels of leptin and lower levels of insulin and adiponectin in the fetuses. diabetesandenvironment.org

PCB 126 is also a potent disruptor of metabolic homeostasis, affecting both glucose and lipid metabolism. These disturbances can contribute to the development of metabolic diseases.

A growing body of evidence associates PCB 126 exposure with an increased risk of developing diabetes and related metabolic disorders. oup.comdiabetesandenvironment.orgnih.gov Laboratory studies have demonstrated that PCB 126 can impair glucose metabolism. diabetesandenvironment.org For instance, it has been shown to reduce glycogen (B147801) stores in the liver, suggesting a disruption of glucose homeostasis. diabetesandenvironment.orgnih.gov Furthermore, PCB 126 has been found to reduce glucose uptake from skeletal muscle, which could play a significant role in metabolic disorders. diabetesandenvironment.org

Some studies have shown that PCB 126 exposure can lead to increased body weight gain, insulin resistance, and elevated levels of triglycerides, cholesterol, and insulin. diabetesandenvironment.org It has also been associated with oxidative stress on the islets of the pancreas, which is an early sign of beta-cell failure. diabetesandenvironment.org Research in mice has shown that PCB 126 can impair blood glucose tolerance and produce effects in fatty tissue related to insulin resistance. diabetesandenvironment.org In human preadipocytes, PCB 126 exposure has been shown to activate the AGE-RAGE pathway, which is critically important for the development of type II diabetes. nih.gov Conversely, other studies have indicated that PCB 126 can decrease serum glucose levels by reducing hepatic glucose production. nih.govnih.gov This is thought to be a result of the aryl hydrocarbon receptor (AhR)-dependent decrease in the transcription of phosphoenolpyruvate (B93156) carboxykinase (Pepck-c), a key enzyme in gluconeogenesis. nih.gov

Table 2: Research Findings on PCB 126 and Glucose Metabolism

| Finding | Model System | Reference |

|---|---|---|

| Reduced liver glycogen stores | Laboratory study | diabetesandenvironment.orgnih.gov |

| Reduced glucose uptake from skeletal muscle | L6 myotubes | nih.gov |

| Increased body weight gain and insulin resistance | Laboratory study | diabetesandenvironment.org |

| Impaired blood glucose tolerance | Mice | diabetesandenvironment.org |

| Activation of AGE-RAGE pathway in preadipocytes | Human preadipocytes | nih.gov |

| Decreased serum glucose and hepatic glucose production | Male Sprague Dawley rats | nih.govnih.gov |

| Increased insulin sensitivity | C57BL/6J mice | diabetesjournals.org |

PCB 126 is implicated in the disruption of lipid metabolism, which can lead to conditions such as hepatic steatosis (fatty liver). nih.govnih.gov The liver is a primary target for PCB toxicity and is central to metabolic homeostasis. nih.govdovepress.com Exposure to PCB 126 has been shown to fundamentally alter liver lipid metabolism. nih.gov

Studies in male rats have shown that a single dose of PCB 126 can lead to a gradual decrease in serum triglycerides. nih.gov Research has also indicated that PCB 126-induced metabolic disruption may stem from the liver's inability to meet energy demands due to reduced fatty acid oxidation. nih.gov Specifically, PCB 126 has been found to decrease the β-oxidation of fatty acids in peroxisomes. nih.gov This is linked to a decrease in the transcription of peroxisome proliferator-activated receptor alpha (Pparα) and its target genes involved in fatty acid metabolism. nih.gov The disruption in gluconeogenesis and peroxisomal fatty acid oxidation appears to precede the development of fatty liver. nih.govnih.govtoxstrategies.com

Metabolic Homeostasis Disruption

Hepatic Steatosis and Liver Hypertrophy

Exposure to polychlorinated biphenyls (PCBs) has been linked to various forms of liver injury, including hepatic steatosis (fatty liver) and hypertrophy (increase in cell size). While direct studies on this compound (PCB 114) are limited, research on related compounds provides significant insight into its potential hepatotoxic effects.

PCBs are broadly associated with nonalcoholic fatty liver disease (NAFLD). nih.gov Dioxin-like PCBs, in particular, have been shown to induce hepatic steatosis by disrupting hepatic lipid metabolism. nih.gov For instance, the potent dioxin-like congener 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126) exacerbates hepatic steatosis and hepatomegaly (liver enlargement) in animal models. nih.gov Studies have demonstrated that exposure to PCB 126 can lead to significant increases in hepatic triglycerides and intracellular lipid droplets. nih.govmdpi.com This is further supported by findings that show aryl hydrocarbon receptor (AhR) knockout rats are protected from PCB 126-induced fatty liver, indicating the critical role of this pathway in mediating hepatic toxicity. nih.gov

Table 1: Hepatic Effects of Select Pentachlorobiphenyls

| Compound | Observed Effect | Study Model |

|---|---|---|

| PCB 126 | Exacerbated hepatic steatosis and hepatomegaly | Mice |

| PCB 126 | Increased hepatic triglycerides | Mice |

| PCB 126 | Micro- and macro-vesicular hepatocellular vacuolation | Rats |

| 4-OH-CB107 | Increased plasma markers of hepatic injury (e.g., LAP) | Rats |

Immunomodulatory Effects and Thymic Atrophy/Involution

PCBs are recognized for their ability to modulate the immune system, with some congeners causing significant immunosuppression and effects on lymphoid tissues like the thymus. The thymus is a primary lymphoid organ critical for the maturation of T-cells, and its atrophy can lead to a compromised immune response.

Dioxin-like PCBs that bind to the aryl hydrocarbon receptor (AhR) are particularly potent immunotoxicants. Studies on 3,3',4,4',5-pentachlorobiphenyl (PCB 126) have demonstrated significant immunosuppressive activity in mice, suppressing the splenic plaque-forming cell response to antigens. nih.gov This indicates an impairment of the humoral immune response, which is responsible for producing antibodies.

Thymic atrophy is a hallmark of exposure to certain dioxin-like compounds. Research on 3,3',4,4'-tetrachlorobiphenyl (B1197948) (TCB), another AhR agonist, shows it can induce both thymic atrophy and humoral immunosuppression. nih.gov However, studies also demonstrate that severe immunosuppression can occur even in the absence of significant thymic atrophy, suggesting that functional impairment of immune cells, such as the differentiation of B lymphocytes, is a sensitive endpoint of toxicity. nih.gov Herbicide mixture studies have also shown that chemical exposure can lead to a decrease in the double-positive (CD4+CD8+) thymocyte population, a critical stage in T-cell development. ingentaconnect.com

Neurological and Neurodevelopmental Deficits

There is substantial evidence linking developmental exposure to specific PCB congeners with neurological and neurodevelopmental deficits. Much of this research has focused on 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95), a congener structurally very similar to PCB 114.

PCB 95 is recognized as a developmental neurotoxicant. nih.gov Studies using zebrafish embryos have shown that exposure to PCB 95 leads to dose-dependent decreases in survival, reduced brain size, increased brain cell death, and other morphological malformations. nih.govresearchgate.netx-mol.com The mechanism for this neurotoxicity is thought to involve the disruption of calcium signaling in neurons through interaction with ryanodine (B192298) receptors. researchgate.netnih.gov

In rodent models, perinatal exposure to PCB 95 has been shown to cause long-term behavioral and neurochemical changes. Rats exposed during gestation were found to be hypoactive in adulthood and exhibited altered spatial learning. nih.gov This exposure also resulted in region-specific changes in ryanodine receptor binding in the brain, with decreased binding in the hippocampus and increased binding in the cortex. nih.gov The metabolism of PCB 95 is also a key factor, as it can be converted to hydroxylated metabolites that are also potent sensitizers of ryanodine receptors. nih.gov

Table 2: Neurodevelopmental Effects of 2,2',3,5',6-Pentachlorobiphenyl (PCB 95)

| Effect | Observation | Study Model |

|---|---|---|

| Brain Morphology | Dose-dependent reduction in brain size | Zebrafish Larvae |

| Cell Viability | Increased brain cell death and lesions | Zebrafish Larvae |

| Behavior | Hypoactivity in adulthood | Rats |

| Learning & Memory | Faster acquisition of working memory task | Rats |

| Neurochemistry | Altered ryanodine receptor binding in hippocampus and cortex | Rats |

Carcinogenic Potential and Tumorigenesis Pathways (e.g., Liver Tumors)

PCBs are classified as "reasonably anticipated to be human carcinogens" by the National Toxicology Program. nih.gov Animal studies have provided clear evidence of the carcinogenic activity of specific pentachlorobiphenyls, particularly in the liver.

A comprehensive 2-year gavage study in rats using 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118) demonstrated clear evidence of carcinogenic activity. nih.govresearchgate.net This was based on significantly increased incidences of liver neoplasms, including cholangiocarcinoma and hepatocellular adenoma. nih.govresearchgate.net The same study also found increased incidences of cystic keratinizing epithelioma of the lung and carcinoma of the uterus, which were considered related to PCB 118 administration. nih.govresearchgate.net

The carcinogenicity of dioxin-like PCBs is often linked to the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a role in tumor promotion. The International Agency for Research on Cancer (IARC) has classified the potent dioxin-like congener 3,3',4,4',5-pentachlorobiphenyl (PCB 126) as carcinogenic to humans based on strong evidence that it acts through the AhR-mediated mechanism. nih.gov Exposure to PCB 126 in animal studies has been linked to increased incidences of tumors in the bile duct, liver, and lung. nih.gov

Gastrointestinal Effects, Including Gut Microbiota Alterations

Studies using PCB mixtures and specific congeners like PCB 126 have demonstrated that exposure can disrupt the gut microbial community. nih.govnih.gov For instance, exposure to PCB 126 was found to enrich gram-negative bacteria, such as Bacteroidetes and Proteobacteria. nih.gov This shift can lead to elevated levels of lipopolysaccharide (LPS), a component of the outer membrane of gram-negative bacteria. The increased LPS can activate inflammatory pathways, such as the toll-like receptor 4 (TLR-4) pathway, in the colon and contribute to systemic inflammation that may even affect the brain via the gut-brain axis. nih.gov

The gut microbiome also plays a critical role in metabolizing PCBs and modulating their effects on the host. The absence of a gut microbiome in germ-free mice alters the hepatic response to PCBs, indicating that the microbiota is a key factor in how these compounds are processed and exert their toxicity. nih.gov Furthermore, PCBs have been shown to alter the homeostasis of bile acids, which are crucial for digestion and signaling, through a process that involves both the host's gut-liver axis and the intestinal bacteria. oup.com

Wasting Syndrome

A severe toxic response to high doses of potent dioxin-like PCBs is a progressive weight loss known as "wasting syndrome." This syndrome is characterized by a severe reduction in body weight and adipose tissue mass, leading to emaciation.

Studies in rats with 3,3',4,4',5-pentachlorobiphenyl (PCB 126) have shown that exposure can provoke this wasting syndrome. researchgate.net The underlying mechanism is believed to involve a profound disruption of energy metabolism. Research suggests that PCB 126 suppresses the activity of key enzymes involved in triose phosphate (B84403) metabolism, which is a central part of glycolysis and gluconeogenesis. researchgate.net This disruption could lead to a reduced capacity for energy production and storage, contributing to the observed weight loss.

The critical role of the aryl hydrocarbon receptor (AhR) in this process has been demonstrated in studies using AhR knockout models. Wild-type rats exposed to PCB 126 experienced significant weight loss, whereas AhR-knockout rats did not, confirming that AhR activation is a key initiating event in PCB 126-induced wasting. nih.gov

Ecotoxicological Consequences of PCB 126

3,3',4,4',5-Pentachlorobiphenyl (PCB 126) is one of the most toxic PCB congeners, exhibiting dioxin-like toxicity. Due to its persistence, lipophilicity, and resistance to degradation, it bioaccumulates in food webs, posing a significant threat to wildlife.

PCB 126 is a potent endocrine disruptor and causes a wide range of adverse effects in fish, birds, and mammals. nih.govplos.org Its ecotoxicity is often characterized by reproductive and developmental failures. In fish, exposure to PCB 126 has been linked to immunosuppression, reducing the ability of the organism to fight off pathogens. dtic.mil Studies on Japanese Medaka have shown that PCB 126 exposure can depress the production of reactive oxygen species by immune cells, a key component of the innate immune response. dtic.mil

Early life exposure to PCB 126 can have long-lasting consequences. A study in mice demonstrated that exposure for just five days after birth led to significant metabolic dysfunction in adulthood, including increased fat accumulation in the liver and alterations in the gut microbiota. mdpi.com This highlights the developmental origins of adult disease and shows that even short-term exposure during critical windows of development can permanently alter an organism's physiology, making it more susceptible to metabolic disorders later in life. These findings have significant implications for wildlife populations in contaminated environments, where developmental exposure is a realistic scenario.

Developmental Toxicity Across Aquatic and Terrestrial Species

Research has demonstrated that exposure to certain pentachlorobiphenyls during critical developmental stages can lead to significant abnormalities in both aquatic and terrestrial animals.

In aquatic environments, studies on zebrafish, a common model organism, have shown that embryonic exposure to 2,2',3,5',6-pentachlorobiphenyl (PCB-95) can result in a variety of developmental malformations. researchgate.netnih.govx-mol.com These include morphological defects, brain cell necrosis, and reduced eye size. researchgate.netnih.gov Such exposure has also been linked to dose-dependent decreases in survival and hatching rates. researchgate.netnih.gov The underlying mechanisms for this neurotoxicity are thought to involve alterations in calcium signaling within neurons. nih.gov Further investigations into the enantioselective effects of PCB-95 on developing zebrafish larvae have indicated that both racemic mixtures and specific enantiomers can cause a reduction in brain size and an increase in brain cell death. nih.gov

Amphibians are also susceptible to the developmental toxicity of PCBs. Exposure to PCB 126 (3,3',4,4',5-pentachlorobiphenyl) has been shown to induce dose-dependent increases in mortality and malformations in the African clawed frog (Xenopus laevis) and the European common frog (Rana temporaria). nih.gov Additionally, exposure to this congener can prolong the time required for metamorphosis. nih.gov The disruption of thyroid hormone function is a key concern in amphibians, as it can lead to abnormal development and growth patterns. researchgate.net

In terrestrial species, particularly birds, the developmental effects of planar PCB congeners like 3,3',4,4',5-pentachlorobiphenyl (PCB 126) have been well-documented. oup.comunl.edunih.gov Studies on nestling American kestrels revealed that oral dosage of PCB 126 led to a range of adverse effects including liver enlargement and necrosis, reduced bone growth, and lymphocyte depletion in the spleen and bursa. oup.comnih.gov Histopathological changes in the thyroid, such as decreased follicle size and colloid content, were also observed. oup.comnih.gov Research comparing the developmental toxicity of PCB 126 in chickens, American kestrels, and common terns found that chickens were the most sensitive, exhibiting malformations and edema at very low concentrations. unl.edu

Table 1: Summary of Developmental Toxicity Findings for Pentachlorobiphenyls

| Species | PCB Congener | Observed Developmental Effects |

| Zebrafish (Danio rerio) | 2,2',3,5',6-Pentachlorobiphenyl (PCB-95) | Morphological malformations, brain cell necrosis, smaller eye size, decreased survival and hatching rates. researchgate.netnih.govx-mol.com |

| African Clawed Frog (Xenopus laevis) | 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Increased mortality and malformations, prolonged metamorphosis. nih.gov |

| European Common Frog (Rana temporaria) | 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Increased mortality and malformations, prolonged metamorphosis. nih.gov |

| American Kestrel (Falco sparverius) | 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Liver enlargement and necrosis, reduced bone growth, lymphocyte depletion, thyroid abnormalities. oup.comnih.gov |

| Chicken (Gallus gallus) | 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | High sensitivity, malformations, and edema at low concentrations. unl.edu |

Reproductive Impairment in Wildlife Populations

Exposure to pentachlorobiphenyls has been linked to significant reproductive problems in various wildlife species. These compounds can act as endocrine disruptors, interfering with hormonal processes that are crucial for successful reproduction. nih.gov

In avian species, PCBs have been associated with a decline in reproductive success. For instance, field studies on great black-backed gulls have shown a correlation between higher blood concentrations of PCBs and a decrease in egg-laying. nih.gov Similarly, in female tree swallows, PCB exposure has been linked to changes in plumage, clutch size, and nest-building behavior. nih.gov However, not all pentachlorobiphenyl congeners exhibit the same level of reproductive toxicity. A study on ring-necked pheasants found that cumulative doses of 2,3,3',4,4'-pentachlorobiphenyl (B1197480) (PCB 105) up to 60 mg/kg did not significantly decrease the production of fertilized eggs or increase embryo or chick mortality. nih.govusgs.gov

For fish, exposure to PCBs can disrupt the reproductive system, potentially leading to reduced fertility. researchgate.net The transgenerational nature of these effects means that the consequences of exposure can persist across generations, impacting the long-term viability of fish populations. researchgate.net

The bioaccumulation of toxic pentachlorobiphenyls like 3,3',4,4',5-penta- and 2,3,3',4,4'-pentachlorobiphenyl in carnivorous marine mammals is a significant concern for their reproductive health. nih.gov The presence of these compounds in the environment poses a continued threat to the reproductive capabilities of wildlife. researchgate.netresearchgate.net

Population and Community-Level Ecological Impacts

The toxic effects of pentachlorobiphenyls extend beyond individual organisms to impact entire populations and ecological communities. Due to their persistence and tendency to bioaccumulate in fatty tissues, PCBs can become magnified up the food chain, leading to higher concentrations in top predators. nih.gov

In aquatic ecosystems, the discharge of PCBs from sources such as e-waste recycling can lead to significant contamination of sediments and surrounding environments. northumbria.ac.uk This pollution can have adverse ecotoxicological consequences for both aquatic organisms and humans who may rely on these resources. northumbria.ac.uk The transport of PCBs through river runoff can also impact downstream and coastal areas, extending the ecological footprint of the contamination. northumbria.ac.uk

The widespread presence of PCBs in the global ecosystem means that they are a persistent stressor on wildlife populations. wou.edu The long-term ecological impacts of these chemicals are a continuing area of research and concern.

Species-Specific Sensitivity and Response Variability to PCB 126

Different species exhibit varying degrees of sensitivity to the toxic effects of 3,3',4,4',5-pentachlorobiphenyl (PCB 126), a particularly potent congener. This variability is often linked to differences in metabolism, receptor binding affinity, and other physiological factors.

Avian species show a wide range of sensitivity to PCB 126. Chickens are known to be highly sensitive, with exposure leading to severe developmental effects at low doses. researchgate.net In a comparative study, the LD50 (the dose lethal to 50% of the tested population) for PCB 126 in common terns was approximately 104 ppb, and it caused significant mortality at all tested dose levels. unl.edu American kestrels are considered less sensitive than embryos but more susceptible than adults to PCB 126 toxicity. oup.comnih.gov

In mammals, PCB 126 is recognized as the most toxic of the dioxin-like PCB congeners. nih.gov Studies in rats have shown that even a single low dose can perturb redox and metal homeostasis and alter antioxidant enzyme levels in the liver. nih.gov Long-term exposure in mice has been shown to induce liver fibrosis and other hepatic injuries. plos.org

The toxicity of PCB 126 and other dioxin-like compounds is believed to be mediated through the aryl hydrocarbon receptor (AhR). epa.gov The binding of these compounds to the AhR can trigger a cascade of toxic responses. wou.edu The differences in AhR structure and function across species may contribute to the observed variability in sensitivity.

Table 2: Comparative Sensitivity to PCB 126

| Species | Key Findings |

| Chicken (Gallus gallus) | Highly sensitive; exhibits developmental deformities, reproductive toxicity, and immunotoxicity. researchgate.net |

| Common Tern (Sterna hirundo) | LD50 of approximately 104 ppb; significant mortality observed at various doses. unl.edu |

| American Kestrel (Falco sparverius) | Nestlings are more susceptible than adults but less sensitive than embryos. oup.comnih.gov |

| Rat (Rattus norvegicus) | A single low dose can cause significant perturbations in liver function. nih.gov |

| Mouse (Mus musculus) | Long-term exposure can lead to liver fibrosis and steatohepatitis. plos.org |

Analytical Chemistry and Biomonitoring Methodologies

The accurate detection and quantification of 2,3,3',5,6-pentachlorobiphenyl (PCB 114) in various environmental and biological matrices are crucial for understanding its distribution, fate, and potential risks. This section details the sophisticated analytical methodologies employed for this purpose, from initial sample handling to final quantification and quality assurance.

Environmental Remediation and Bioremediation Technologies

Microbial Degradation Mechanisms for PCBs

Microbial degradation is a key process in the natural attenuation of PCBs and forms the basis for several bioremediation technologies. researchgate.net The breakdown of PCBs by microorganisms typically involves a two-stage process: anaerobic dechlorination followed by aerobic degradation. wikipedia.org

Under aerobic conditions, certain bacteria can degrade less chlorinated PCBs through a co-metabolic process, utilizing the biphenyl (B1667301) catabolic pathway. dtu.dk This pathway is initiated by the enzyme biphenyl dioxygenase, which introduces oxygen into the biphenyl rings. This step requires two adjacent unsubstituted carbon atoms, which is why aerobic degradation is more effective for PCBs with fewer chlorine atoms. epa.gov

Highly chlorinated congeners like 2,3,3',5,6-Pentachlorobiphenyl are generally resistant to aerobic attack due to the extensive chlorination hindering the initial enzymatic action. However, some specialized microorganisms have shown potential. For instance, the cyanobacterium Anabaena PD-1 has demonstrated the ability to decompose various dioxin-like PCBs, a group that includes PCB 114. nih.gov In one study, the biodegradation of 12 different dioxin-like PCBs by this strain ranged from 37.4% to 68.4% over a 25-day period. nih.govresearchgate.net The degradation proceeds via dechlorination, as evidenced by the release of chloride ions. nih.gov

Common bacterial strains known for their ability to aerobically degrade a range of PCBs include species from the genera Burkholderia, Rhodococcus, Pseudomonas, and Arthrobacter. dtu.dknih.gov The degradation of pentachlorobiphenyls, such as 2,2',4,5,5'-pentachlorobiphenyl (B50393) (PCB 101), has been observed to be slower than that of di- and trichlorobiphenyls. nih.gov

Table 1: Microorganisms Involved in Aerobic PCB Degradation

| Microorganism Genus/Species | Degradation Pathway/Key Enzyme | Applicability to Pentachlorobiphenyls | Reference |

|---|---|---|---|

| Anabaena PD-1 | Dechlorination | Demonstrated degradation of dioxin-like PCBs, including PCB 114. | nih.govresearchgate.net |

| Burkholderia xenovorans LB400 | Biphenyl catabolic pathway (bph) | Known to oxidize a wide range of PCBs, though efficiency decreases with higher chlorination. | dtu.dknih.gov |

| Rhodococcus sp. RHA1 | Biphenyl catabolic pathway | Effective PCB degraders that survive well in soil environments. | dtu.dk |

| Microbacterium paraoxydans | Intracellular enzymes | Showed 100% degradation of PCB 101 (a pentachlorobiphenyl) via intracellular enzymes. | nih.gov |

In anaerobic environments like deep sediments, a crucial process known as reductive dechlorination occurs. oup.comnih.govnih.gov During this process, anaerobic microorganisms use highly chlorinated PCBs as electron acceptors, removing chlorine atoms and replacing them with hydrogen. wikipedia.org This bioconversion is significant because it reduces the toxicity of the PCBs and transforms them into less chlorinated congeners that are more amenable to subsequent aerobic degradation. epa.govnih.gov

The removal of chlorine atoms typically follows a preferential pattern, with meta and para chlorines being removed more readily than ortho chlorines. oup.comnih.govnih.gov Studies on the dechlorination of 2,3,4,5,6-pentachlorobiphenyl (B96224) have shown preferential removal of chlorines at the meta and para positions. oup.comnih.gov This process leads to the accumulation of less chlorinated, ortho-substituted biphenyls. epa.govoup.comnih.gov Microorganisms implicated in this process include sulfate-reducing bacteria and specific strains like Dehalococcoides mccartyi. oup.comnih.gov This dechlorination is an essential first step in the complete breakdown of complex PCB mixtures found in contaminated sites.

Table 2: Anaerobic Dechlorination of Pentachlorobiphenyls

| Process | Mechanism | Products | Key Microbial Groups | Reference |

|---|---|---|---|---|

| Reductive Dechlorination | PCBs act as electron acceptors; chlorine atoms are replaced by hydrogen. | Lower chlorinated congeners (e.g., tri- and di-chlorinated biphenyls). | Sulfate-reducing bacteria, Dehalococcoides spp. | oup.comnih.govnih.gov |

| Dechlorination Pattern | Preferential removal of chlorine atoms from specific positions. | Accumulation of ortho-substituted congeners. | Sediment microbial consortia. | epa.govoup.comnih.gov |

Phytoremediation Approaches for Contaminated Sites

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. nih.gov For PCBs, this "green" technology encompasses several mechanisms:

Phytoextraction: The uptake of PCBs from the soil into plant roots and subsequent translocation to shoots. nih.gov The efficiency of this process for PCBs generally decreases as the number of chlorine atoms increases. nih.gov

Rhizoremediation: The enhancement of microbial degradation of PCBs in the rhizosphere (the soil region directly surrounding plant roots). nih.gov Plant roots release exudates that can stimulate the growth and activity of PCB-degrading microorganisms. nih.gov

Phytotransformation: The metabolic breakdown of PCBs within plant tissues by plant enzymes. nih.gov Studies have shown that plants can transform some PCB congeners into hydroxylated metabolites. For example, poplar plants were found to metabolize 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95) into a hydroxylated form. nih.gov

Research has identified several plant species with potential for PCB phytoremediation, including pumpkins, poplars, and certain grasses. nih.govfrontiersin.orgnih.gov For instance, pumpkin plants (Cucurbita pepo) have demonstrated the ability to take up and translocate various PCB congeners, including penta- and hexachlorobiphenyls, from the soil into their stems and leaves. nih.gov However, for many plants, the majority of the absorbed PCBs tend to accumulate in the root system. researchgate.net

Biostimulation and Bioaugmentation Strategies

To enhance the rate of microbial degradation at contaminated sites, two main strategies are employed: biostimulation and bioaugmentation.

Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading PCBs. mdpi.com This can include the addition of nutrients, electron acceptors, or other amendments that create more favorable conditions for microbial growth and metabolism.

Bioaugmentation is the introduction of specific, pre-selected microbial strains or consortia with proven PCB-degrading capabilities to a contaminated site. nih.govmdpi.com This approach is particularly useful when the native microbial population lacks the ability to degrade the target contaminants effectively. A widely studied bacterium for bioaugmentation is Paraburkholderia xenovorans LB400, which is known for its ability to degrade a broad spectrum of PCB congeners aerobically. nih.govacs.org A promising strategy involves the concurrent bioaugmentation with both anaerobic halorespiring bacteria (to dechlorinate highly chlorinated PCBs) and aerobic degrading bacteria (to break down the resulting lower-chlorinated products). nih.gov This sequential anaerobic-aerobic approach has the potential to achieve more complete remediation of complex PCB mixtures in sediments. nih.gov

Advanced and Emerging Remediation Technologies

Beyond bioremediation, several advanced chemical and physical technologies are being developed for the destruction of persistent compounds like this compound.

Supercritical Water Oxidation (SCWO) is a high-temperature, high-pressure process that uses water in its supercritical state (above 374 °C and 218 atmospheres) as a reaction medium. wikipedia.orgenviro.wiki In this state, water acts as an excellent solvent for organic compounds and oxygen, allowing for rapid and complete oxidation of hazardous wastes into carbon dioxide, water, and mineral acids (like HCl from the chlorine atoms). epa.govscispace.com SCWO has demonstrated high destruction efficiencies (>99.95%) for PCBs in short residence times, and it prevents the formation of toxic byproducts like dioxins and furans that can occur during incineration. scispace.comdoi.org

Electrokinetic Remediation is an in-situ technology that applies a low-voltage direct electric current through the soil or sediment between electrodes. frontiersin.orgfrontiersin.org This current induces the movement of contaminants through the soil matrix via processes like electromigration and electrophoresis. frontiersin.org While effective for moving contaminants, electrokinetic remediation is often coupled with other technologies to achieve degradation. For example, it can be integrated with chemical oxidation, bioremediation, or the use of nanoscale zero-valent iron particles to create a more effective treatment train for persistent pollutants like PCBs. frontiersin.orgrsc.org

Risk Assessment and Regulatory Science

Application of Toxic Equivalency Factor (TEF) Frameworks for PCB 126

The Toxic Equivalency Factor (TEF) framework is a cornerstone for the risk assessment of dioxin-like compounds, including PCB 126. This approach expresses the toxicity of these compounds relative to the most toxic congener, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. wikipedia.orgornl.gov The TEF methodology facilitates the risk assessment and regulatory control of complex mixtures of these compounds found in the environment. wikipedia.org

PCB 126 is recognized for its significant dioxin-like potency. The World Health Organization (WHO) has established TEF values for humans, mammals, fish, and birds. nih.govresearchgate.net These values are periodically reevaluated as new scientific data becomes available. In 2022, a WHO expert panel reevaluated the 2005 TEF values using a Bayesian dose-response modeling and meta-analysis approach, resulting in more refined "Best-Estimate" TEFs. nih.govnih.gov

The primary application of the TEF is to calculate the Toxic Equivalency (TEQ) of a mixture. wikipedia.org The concentration of each dioxin-like congener, such as PCB 126, is multiplied by its respective TEF value, and the results are summed to yield a single TEQ value. ornl.gov This TEQ value represents the equivalent concentration of TCDD and is used to estimate potential health risks by comparing it to regulatory toxicity values like the Reference Dose or Tolerable Weekly Intake for TCDD. nih.gov

It is noteworthy that PCB 126 is sometimes used as a reference chemical itself in toxicological studies, with an assigned TEF of 0.1 relative to TCDD. wikipedia.orgornl.gov

Interactive Data Table: WHO Toxic Equivalency Factors (TEFs) for PCB 126

| Taxonomic Group | WHO 2005 TEF | WHO 2022 "Best-Estimate" TEF |

|---|---|---|

| Humans/Mammals | 0.1 | 0.087 |

| Fish | 0.005 | N/A |

| Birds | 0.1 | N/A |

Dose-Response Modeling and Point of Departure Derivation

Dose-response modeling is a critical step in characterizing the potential health risks of PCB 126. This process involves mathematically describing the relationship between the dose of the chemical and the incidence or severity of an adverse effect. nih.gov For non-cancer effects, a key outcome of this modeling is the derivation of a Point of Departure (PoD). nih.govoup.com The PoD is a point on the dose-response curve, typically corresponding to a low-effect or no-effect level, which serves as the starting point for extrapolating to a safe human dose, such as a Reference Dose (RfD). chemsafetypro.com

Commonly used PoD metrics include the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL). oup.com However, the Benchmark Dose (BMD) approach is increasingly preferred by regulatory agencies. epa.govnih.gov The BMD is the dose that produces a predetermined change in response (the benchmark response, or BMR) compared to the background response. epa.gov The lower confidence limit on this dose (BMDL) is often used as the PoD. oup.com

Recent research has focused on developing more sophisticated, mode of action (MOA)-based dose-response frameworks. oup.comresearchgate.netnih.gov One such study used PCB 126 as a case study to develop a probabilistic framework that integrates key biological events in the pathway leading to liver tumors. oup.comresearchgate.net This approach involves identifying key quantifiable events, calculating essential doses using BMD methodology, and deriving a MOA-based PoD to estimate a probabilistic RfD. oup.comnih.gov Studies have used various endpoints for dose-response modeling of PCB 126, including the induction of the enzyme EROD and changes in hepatic gene expression, calculating relative potency values based on these responses. nih.gov

Probabilistic Risk Assessment Methodologies

Traditional risk assessments often result in a single-point estimate of risk, which provides limited information about the uncertainty and variability inherent in the process. epa.gov Probabilistic risk assessment methodologies, such as Monte Carlo analysis, offer a more comprehensive approach. epa.govepa.gov These techniques use probability distributions for the input variables in a risk model instead of single values. cadence.comyoutube.com

By running thousands of iterations with randomly selected values from these distributions, a Monte Carlo simulation can generate a probability distribution of possible risk outcomes. epa.govcadence.com This provides a clearer picture of the range of potential risks and the likelihood of different scenarios, allowing for a more informed characterization of uncertainty and variability. epa.govepa.gov

In the context of PCB 126, probabilistic approaches are being developed to move beyond point-estimate reference doses (RfDs). oup.comresearchgate.net A mode of action-based probabilistic framework has been proposed for PCB 126 to derive a probabilistic RfD. oup.comresearchgate.netnih.gov This method quantitatively integrates various biological processes across the entire dose range and adjusts for uncertainty and variability in a probabilistic manner. oup.comnih.gov The resulting probabilistic RfDs can provide valuable insights for protecting specific proportions of a population. nih.gov

Regulatory Guidelines and Policy Implications

Regulatory agencies worldwide have established guidelines and policies to manage the risks from dioxin-like compounds, including PCB 126. The TEF/TEQ methodology is a central component of these regulatory frameworks. wikipedia.orgeurofins.de

In the European Union, maximum levels and action limits for dioxins and dioxin-like PCBs in food and feed are based on WHO-TEF values. eurofins.deeuropa.eu Currently, these regulations refer to the WHO-TEF values from 2005. eurofins.de The European Food Safety Authority (EFSA) has also established a tolerable weekly intake (TWI) of 2 picograms TEQ per kilogram of body weight. eurofins.de

The publication of the revised WHO-TEF values in 2022 will not have an immediate direct impact on current EU legislation, as regulations are tied to a specific set of TEFs. eurofins.de However, these new values are expected to inform future revisions of regulatory limits. Food and feed operators can utilize the new TEF values to build data for their specific products in preparation for future legislative changes. eurofins.de The U.S. Environmental Protection Agency (EPA) also recommends the use of the WHO consensus TEF values for human health risk assessments of dioxin-like compounds. ornl.govepa.gov

These regulatory actions, including the monitoring of contaminant levels in food and the environment, are designed to reduce dietary exposure and protect public health. europa.eu

Characterization of Human and Ecological Hazard

PCB 126 is classified as a dioxin-like compound due to its ability to bind to and activate the aryl hydrocarbon receptor (AhR), which mediates a wide range of toxic responses. oup.comornl.gov

Human Hazard

Human exposure to PCB 126 and other dioxin-like compounds is primarily through the diet, with foods of animal origin being the main source. nih.gov Due to its lipophilic nature and resistance to metabolism, PCB 126 bioaccumulates in fatty tissues. researchgate.netnih.gov The hazards to human health are significant and varied. It is considered a potential human carcinogen and can cause a wide array of non-cancer health effects. oup.comnih.gov These include endocrine disruption, reproductive and developmental deficits, immunotoxicity, and liver toxicity. ornl.govnih.gov

Ecological Hazard

PCB 126 also poses a significant hazard to wildlife. Its persistence and bioaccumulation in the food chain lead to elevated concentrations in organisms at higher trophic levels. wikipedia.orgresearchgate.net The toxicity equivalence methodology has been adapted for ecological risk assessment, with specific TEFs developed for different taxonomic classes such as fish, birds, and mammals. nih.govresearchgate.netepa.gov There are notable differences in sensitivity among species; for instance, fish exhibit a very low response to mono-ortho PCBs compared to mammals and birds. nih.govresearchgate.net The adverse effects in wildlife are similar to those in humans, including reproductive failure, developmental abnormalities, and immunosuppression.

Interactive Data Table: Summary of Characterized Hazards of PCB 126

| Hazard Type | Affected Group | Key Endpoints/Effects |

|---|---|---|

| Carcinogenicity | Humans, Mammals | Potential for liver tumors oup.com |

| Endocrine Disruption | Humans, Wildlife | Alteration of thyroid hormone levels nih.gov, reproductive system effects ornl.gov |

| Reproductive/Developmental Toxicity | Humans, Wildlife | Reproductive deficits, teratogenicity ornl.gov |

| Immunotoxicity | Humans, Wildlife | Suppression of the immune system ornl.gov |

| Hepatotoxicity (Liver Toxicity) | Humans, Mammals | Liver injury, steatohepatitis nih.gov |

Future Research Directions and Translational Opportunities

Elucidation of Long-Term and Latent Effects of Early-Life Exposure to PCB 114

The developing brain is a particularly vulnerable target for PCBs. nih.gov Epidemiological and animal studies have linked perinatal exposure to PCB mixtures with neurodevelopmental disorders. nih.govbiorxiv.org However, significant knowledge gaps remain regarding the long-term consequences of early-life exposure specifically to PCB 114. Future research must prioritize longitudinal studies in relevant animal models to understand how developmental exposure to this congener may lead to latent deficits in cognitive function, social behavior, and motor skills that manifest later in life. nih.gov Investigating these delayed effects is crucial for assessing the full lifetime health risks associated with this persistent environmental contaminant.